Phenyl trimethicone

Catalog No.
S575382
CAS No.
2116-84-9
M.F
C15H32O3Si4
M. Wt
372.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl trimethicone

CAS Number

2116-84-9

Product Name

Phenyl trimethicone

IUPAC Name

trimethyl-[phenyl-bis(trimethylsilyloxy)silyl]oxysilane

Molecular Formula

C15H32O3Si4

Molecular Weight

372.75 g/mol

InChI

InChI=1S/C15H32O3Si4/c1-19(2,3)16-22(17-20(4,5)6,18-21(7,8)9)15-13-11-10-12-14-15/h10-14H,1-9H3

InChI Key

LINXHFKHZLOLEI-UHFFFAOYSA-N

SMILES

C[Si](C)(C)O[Si](C1=CC=CC=C1)(O[Si](C)(C)C)O[Si](C)(C)C

Synonyms

Phenyltris(trimethylsiloxy)silane; 2116-84-9; Phenyl trimethicone; Tris(trimethylsiloxy)phenylsilane; Phenyl-tris(trimethylsiloxy)silane; Polyphenylmethyl siloxane

Canonical SMILES

C[Si](C)(C)O[Si](C1=CC=CC=C1)(O[Si](C)(C)C)O[Si](C)(C)C

Safety Assessment

  • Acute dermal and oral toxicity studies: These studies established a high level of safety for phenyl trimethicone, with no significant adverse effects observed at relevant exposure levels [].
  • Photosensitization studies: The available data, including the weak ultraviolet (UV) absorption of phenyl trimethicone, indicated no potential for photosensitization (skin reactions triggered by sunlight) [].
  • Reproductive and teratogenicity studies: While some studies showed an increase in the number of resorption sites in pregnant animals exposed to high doses of phenyl trimethicone, these doses were significantly higher than those encountered through cosmetic use []. Therefore, the panel concluded that these findings did not raise safety concerns for cosmetic applications.

Other Research

While limited, some scientific research has investigated the potential applications of phenyl trimethicone beyond cosmetics. These studies have explored its use in:

  • Drug delivery systems: Research suggests that phenyl trimethicone, due to its properties, could be used as a carrier for certain drugs, potentially improving their delivery and effectiveness [].
  • Antimicrobial coatings: Studies have explored the use of phenyl trimethicone in coatings with potential antimicrobial properties, although further research is needed to confirm its efficacy and safety in this context.

Phenyl trimethicone is a silicone-based compound that is widely utilized in the cosmetics and personal care industries. It is a modified version of trimethicone, enhanced by the incorporation of phenyl groups. This structural modification grants phenyl trimethicone unique properties, such as improved compatibility with various cosmetic ingredients, a lightweight and non-greasy feel, and enhanced spreadability on skin and hair. The compound is characterized by its water-white appearance, low viscosity, and ability to form a protective barrier that helps retain moisture while allowing essential nutrients to penetrate .

Phenyl trimethicone's primary mechanism of action in cosmetics is physical. It forms a thin, occlusive layer on the skin or hair, reducing water loss and enhancing smoothness []. Additionally, it helps spread other ingredients within the formulation and reduces their stickiness.

Phenyl trimethicone is generally considered safe for use in cosmetics. The Environmental Working Group (EWG) has rated it low hazard for common concerns like cancer, developmental toxicity, and allergies. However, some individuals may experience skin irritation, particularly at high concentrations [].

Phenyl trimethicone is primarily stable under normal conditions but can undergo hydrolysis when exposed to moisture, leading to the formation of phenyl trimethicone hydrolysate. This reaction is often part of its synthesis process, where silanes are hydrolyzed to produce the compound. The hydrolysis reaction helps eliminate low molecular weight impurities, ensuring a high-quality final product .

Research indicates that phenyl trimethicone exhibits low toxicity and minimal biological activity in terms of skin absorption. Studies involving animal models have shown that it is not significantly absorbed through the gastrointestinal tract, with most of it being excreted without causing systemic effects . Additionally, it is classified as non-irritating and non-comedogenic, making it suitable for sensitive skin types .

The synthesis of phenyl trimethicone typically involves a three-step process:

  • Hydrolysis: Silanes such as dichlorodiphenylsilane and dichlorodimethylsilane are hydrolyzed to form the initial polymer.
  • Distillation: The hydrolysate undergoes distillation to remove low molecular weight impurities.
  • Filtration: The final product is filtered to ensure purity before packaging .

This method ensures that the resulting compound retains its desired properties while minimizing unwanted side effects.

Phenyl trimethicone is extensively used across various cosmetic products due to its multifunctional properties:

  • Skin Care: It enhances the texture of moisturizers and serums, providing a smooth application while forming a protective barrier.
  • Makeup: Commonly included in foundations and primers, it improves glide and wear time.
  • Hair Care: It helps improve the texture and appearance of hair by increasing elasticity and shine.
  • Sunscreens: Acts as a water-repellent agent, enhancing the efficacy of UV filters .

Phenyl trimethicone can be compared to several other silicone compounds, each with unique characteristics:

CompoundPropertiesUnique Features
DimethiconeHeavier texture; occlusiveForms a protective barrier; more moisturizing
CyclomethiconeQuick-evaporating; volatileLightweight feel; often used in sprays
TrimethylsiloxysilicateProvides gloss; enhances shineOften used in hair care for added luster
Diphenylsiloxy Phenyl TrimethiconeSimilar structure but with two phenyl groupsOffers enhanced performance in specific formulations

Phenyl trimethicone stands out due to its lightweight texture and non-greasy feel compared to dimethicone, making it preferable for formulations aimed at daily wear .

UNII

S3QI0ZXT5X

GHS Hazard Statements

Aggregated GHS information provided by 271 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 30 of 271 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 241 of 271 companies with hazard statement code(s):;
H315 (53.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (53.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (46.06%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (52.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

2116-84-9
195868-36-1

Wikipedia

Tris(trimethylsiloxy)phenylsilane

Use Classification

Cosmetics -> Antifoaming; Antistatic; Emollient

General Manufacturing Information

Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-phenyl-3-[(trimethylsilyl)oxy]-: ACTIVE

Dates

Last modified: 08-15-2023

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